1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, ethyl, methyl, and oxadiazole groups
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the oxadiazole moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole moiety may contribute to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole and oxadiazole derivatives. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:
1,3,4-Thiadiazole derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen, leading to different chemical and biological properties.
Difluoromethylated compounds: These compounds share the difluoromethyl group, which can enhance their lipophilicity and metabolic stability
Properties
Molecular Formula |
C11H15F2N5O3S |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H15F2N5O3S/c1-4-17(6-9-7(2)15-21-16-9)22(19,20)10-5-14-18(8(10)3)11(12)13/h5,11H,4,6H2,1-3H3 |
InChI Key |
WNVZTQVHFXOKEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)S(=O)(=O)C2=C(N(N=C2)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.